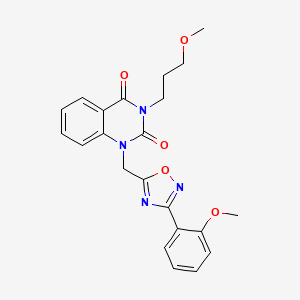

1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione

Description

1-((3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-dione derivative featuring a 1,2,4-oxadiazole substituent at the N1 position and a 3-methoxypropyl group at the N3 position. The quinazoline-dione core is known for its pharmacological versatility, particularly in antimicrobial and anti-inflammatory applications. The incorporation of the 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity to biological targets, while the methoxypropyl side chain may improve solubility and pharmacokinetic properties.

Properties

IUPAC Name |

1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5/c1-29-13-7-12-25-21(27)15-8-3-5-10-17(15)26(22(25)28)14-19-23-20(24-31-19)16-9-4-6-11-18(16)30-2/h3-6,8-11H,7,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASLPDSBPQGFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a novel derivative belonging to the class of quinazoline and oxadiazole compounds. These classes are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.39 g/mol. The structure features a quinazoline core substituted with both methoxy and oxadiazole groups, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that quinazoline derivatives exhibit significant antibacterial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism and cell wall synthesis.

- Mechanism : The compound likely interacts with bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis critical for bacterial growth. Other studies reported that quinazoline derivatives bind to penicillin-binding proteins (PBPs), inhibiting cell wall biosynthesis in bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1 | 2 | S. aureus |

| 2 | 1 | S. pneumoniae |

| 3 | 4 | E. faecium |

| 4 | 2 | E. faecalis |

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer properties. The compound under review has shown promise in preclinical models for inhibiting tumor growth.

- Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells by activating specific signaling pathways. For example, quinazoline derivatives have been noted to inhibit Aurora B kinase, a critical regulator of mitosis .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 15.3 |

| A549 | >37 |

| K-562 | Moderate |

Anti-inflammatory Activity

In addition to its antibacterial and anticancer activities, there is emerging evidence that quinazoline derivatives can modulate inflammatory responses.

- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α by blocking NF-kB signaling pathways . This suggests potential applications in treating inflammatory diseases.

Case Studies

- Antibacterial Efficacy : A study conducted on a series of quinazoline derivatives demonstrated that modifications to the substituents significantly enhanced antibacterial activity against multidrug-resistant strains . The tested compound showed an MIC comparable to established antibiotics.

- Anticancer Properties : In vitro studies on various cancer cell lines revealed that certain quinazoline derivatives exhibited potent cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation .

Scientific Research Applications

Antioxidant Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antioxidant properties. The antioxidant activity of similar derivatives has been evaluated using various assays, demonstrating their potential in preventing oxidative stress-related diseases .

Antimicrobial Properties

Research has shown that quinazoline derivatives possess antimicrobial activities against a range of pathogens. The compound has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing moderate to high antibacterial effects . This suggests its potential use in developing new antibacterial agents.

Anticancer Activity

Quinazoline derivatives are known for their anticancer properties. The presence of the oxadiazole ring may enhance the cytotoxic effects against cancer cell lines. Studies have demonstrated that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Anti-inflammatory Effects

There is growing evidence supporting the anti-inflammatory effects of quinazoline derivatives. The compound's structure may interact with inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant properties of quinazoline derivatives, it was found that compounds with oxadiazole substituents exhibited enhanced radical scavenging activity compared to their counterparts without this moiety. This study employed DPPH and ABTS assays to quantify the antioxidant capacity, revealing a significant correlation between structure and activity.

Case Study 2: Antimicrobial Testing

A series of quinazoline derivatives were screened for antimicrobial activity against various bacterial strains. The results indicated that the compound demonstrated potent activity against Staphylococcus aureus, with an MIC value significantly lower than standard antibiotics, suggesting its potential as a lead compound for further development.

Case Study 3: Anticancer Activity Assessment

A recent investigation into the anticancer properties of quinazoline derivatives revealed that the compound induced apoptosis in human cancer cell lines through activation of caspase pathways. The study highlighted its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally related derivatives, focusing on core modifications, substituent effects, and reported bioactivities.

Table 1: Comparative Analysis of Quinazoline-Dione and Thienopyrimidine-Dione Derivatives

Key Observations

Core Structure Influence: The thienopyrimidine-dione core () exhibits a sulfur-containing heterocycle, which may enhance lipophilicity and membrane penetration compared to the oxygen-based quinazoline-dione core of the target compound. This difference could modulate solubility and target selectivity.

Substituent Effects: The 2-methoxyphenyl group on the 1,2,4-oxadiazole ring in the target compound introduces steric and electronic effects distinct from the phenyl group on the 1,3,4-oxadiazole in the thienopyrimidine derivative. Methoxy groups generally improve metabolic stability but may reduce binding to hydrophobic enzyme pockets.

Physicochemical Properties: High melting points (>220°C) observed in thienopyrimidine-diones suggest strong crystalline packing, likely due to hydrogen bonding from the dione moiety. Similar behavior is expected for the target compound, though experimental data are lacking.

Bioactivity Gaps: While the thienopyrimidine analog shows confirmed antimicrobial activity, the target compound’s efficacy remains speculative. The quinazoline core may offer unique interactions with bacterial enzymes (e.g., DNA gyrase), but this requires validation.

Research Implications

- Synthetic Optimization: The alkylation strategy used for thienopyrimidine-diones could be adapted for the target compound to explore diverse substituents.

- Biological Screening : Prioritize assays against Gram-positive and Gram-negative pathogens to test hypotheses derived from structural analogs.

- Solubility Studies : Investigate the impact of the 3-methoxypropyl group on bioavailability compared to shorter alkyl chains.

Conclusion The target compound shares functional motifs with bioactive thienopyrimidine-diones but differs in core structure and substituent design. These differences highlight the need for targeted studies to elucidate its physicochemical and pharmacological profile. Existing data on analogs provide a foundational framework for hypothesis-driven research.

Q & A

Q. What are the common synthetic routes for this compound, and what experimental conditions are critical for achieving high purity?

The synthesis typically involves cyclocondensation of intermediates (e.g., N’-acylcarbohydrazides) in phosphorous oxychloride, followed by alkylation with halogenated oxadiazole derivatives. Key steps include refluxing in POCl₃ for cyclization and controlled hydrolysis to avoid side reactions. Alkylation efficiency depends on solvent polarity (e.g., DMF) and base selection (e.g., K₂CO₃). Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients is recommended .

Q. How is structural characterization performed for this compound?

Post-synthesis confirmation requires multi-spectral analysis:

- ¹H/¹³C NMR : To verify methoxy (-OCH₃) and oxadiazole proton environments.

- X-ray crystallography : For absolute configuration determination, especially for chiral centers or planar oxadiazole-quinazoline stacking interactions .

- Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported, and what assays are used for screening?

Derivatives with 1,2,4-oxadiazole and quinazoline motifs show antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Screening involves:

- Agar diffusion assays : To determine zone-of-inhibition diameters.

- MIC/MBC testing : Broth microdilution methods with 96-well plates .

Advanced Research Questions

Q. How can synthetic yield be optimized during the alkylation of the quinazoline core?

Alkylation efficiency depends on:

- Catalyst choice : Palladium-based catalysts (e.g., Pd(OAc)₂) improve regioselectivity in heterocyclic coupling.

- Temperature control : Stepwise heating (50–80°C) minimizes decomposition of the oxadiazole methyl group.

- Protecting groups : Temporary Boc protection of the quinazoline NH group prevents undesired N-alkylation .

Q. How can contradictions in antimicrobial activity data across studies be resolved?

Discrepancies often arise from variations in bacterial strains, solvent systems (DMSO vs. aqueous), or compound solubility. Mitigation strategies include:

Q. What mechanistic insights exist for the compound’s antimicrobial action?

Hypotheses include:

- Enzyme inhibition : Molecular docking studies suggest binding to bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with the oxadiazole ring.

- Membrane disruption : Lipophilic methoxypropyl groups may enhance cell-wall penetration. Validate via fluorescence-based membrane integrity assays .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on modifying:

- Methoxy positions : Compare 2-methoxyphenyl vs. 4-methoxyphenyl analogs to assess steric/electronic effects.

- Oxadiazole substitution : Replace 1,2,4-oxadiazole with 1,3,4-oxadiazole to evaluate ring stability and bioactivity .

Q. What strategies address stability issues in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.